molecular formula C12H11Cl2NO2 B12533487 7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one CAS No. 808186-23-4

7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one

Cat. No.: B12533487
CAS No.: 808186-23-4
M. Wt: 272.12 g/mol
InChI Key: AAGJXKCVZFTVFZ-UHFFFAOYSA-N
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Description

7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one is a synthetically produced heterocyclic compound designed for research applications. This molecule features a complex bicyclic structure that incorporates both pyrrolidine and oxazole rings, condensed to form a tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one scaffold. This core structure is of significant interest in medicinal chemistry due to its potential as a privileged scaffold for probing biological activity. Compounds within this structural class have been investigated for their potential hypoglycemic (anti-diabetic) properties. A closely related analog, (+)-trans-2-[(4-Chlorophenoxy)methyl]-7a-(3,4-dichlorophenyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one, has been identified in patent literature as possessing interesting hypoglycemic activities . The presence of the 2,4-dichlorophenyl substituent in this specific compound is a key structural feature that can influence its lipophilicity, metabolic stability, and binding affinity to biological targets. Researchers can utilize this compound as a key intermediate or a novel chemical entity in various discovery programs. Its applications include use as a building block in organic synthesis, a candidate for high-throughput screening in phenotypic assays, and a starting point for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the relevant scientific literature for the most current information on the properties and potential applications of this compound class.

Properties

CAS No.

808186-23-4

Molecular Formula

C12H11Cl2NO2

Molecular Weight

272.12 g/mol

IUPAC Name

7a-(2,4-dichlorophenyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one

InChI

InChI=1S/C12H11Cl2NO2/c13-8-1-2-9(10(14)7-8)12-4-3-11(16)15(12)5-6-17-12/h1-2,7H,3-6H2

InChI Key

AAGJXKCVZFTVFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(N(C1=O)CCO2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Amino Alcohol-Phenylfuranone Condensation

A foundational approach involves the condensation of 5-phenylfuran-2(3H)-one with ethanolamine under Dean-Stark reflux conditions. The reaction proceeds in benzene, where ethanolamine acts as a bifunctional nucleophile, attacking the carbonyl group of the furanone to form the oxazole ring. Subsequent intramolecular cyclization generates the pyrrolidinone moiety. This method yields the target compound in 75% yield after crystallization.

Reaction Conditions

  • Solvent: Benzene
  • Temperature: Reflux (80–90°C)
  • Time: 3–4 hours
  • Workup: Crystallization from benzene/acetone

This method is limited by the use of benzene, a hazardous solvent, but offers high regioselectivity due to the rigid bicyclic transition state.

Multicomponent Domino Cyclization

Ethyl Trifluoropyruvate-Mediated Cyclization

A more complex route employs ethyl trifluoropyruvate, amino alcohols, and ketones in a one-pot domino reaction. For example, reacting ethyl trifluoropyruvate with 2,4-dichlorophenyl-substituted amino alcohols in tetrahydrofuran (THF) at room temperature generates the tetrahydropyrrolo[2,1-b]oxazol-5-one scaffold. The reaction proceeds via:

  • Knoevenagel condensation between the ketone and trifluoropyruvate.
  • Michael addition of the amino alcohol.
  • Cyclodehydration to form the oxazole ring.

Key Data

  • Yield: 60–70%
  • Diastereomer Ratio: 60:40 (trans,cis vs. cis,cis)
  • Solvent: THF
  • Catalyst: None required

Cyclodehydration of N-Acylamino Acids

Schotten-Baumann Acylation Followed by Cyclodehydration

This two-step method starts with the acylation of glycine derivatives using 2,4-dichlorobenzoyl chloride under Schotten-Baumann conditions. The resulting N-(2,4-dichlorobenzoyl)glycine undergoes cyclodehydration using acetic anhydride or carbodiimides (e.g., EDC·HCl) to form the oxazolone ring.

Optimized Protocol

  • Acylation:
    • Reagents: 2,4-Dichlorobenzoyl chloride, glycine, NaOH (10% aqueous)
    • Yield: 85–90%
  • Cyclodehydration:
    • Reagents: Acetic anhydride (refluxing CH₂Cl₂) or EDC·HCl (0°C, CH₂Cl₂)
    • Yield: 70–75%

Advantages: Scalability and compatibility with diverse amino acid precursors.

Asymmetric Catalytic Approaches

Enantioselective Synthesis via Organocatalysis

Recent advances utilize chiral catalysts to access enantiomerically pure forms. For example, a tetrapeptide catalyst promotes the dynamic kinetic resolution of azlactones (oxazol-5(4H)-ones) derived from N-(2,4-dichlorobenzoyl)amino acids. Methanolysis in toluene at 4°C with 20 mol% catalyst achieves 86:14 enantiomeric ratio (er) .

Critical Parameters

  • Catalyst: Tetrapeptide (e.g., H-D-Pro-Aic-NHMe)
  • Solvent: Toluene
  • Temperature: 4°C
  • Conversion: 62%

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations Source(s)
Amino Alcohol Condensation 75 Simple setup, high regioselectivity Benzene solvent toxicity

Chemical Reactions Analysis

Types of Reactions

7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

    Substitution: The 2,4-dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.

Scientific Research Applications

7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The target compound shares its core structure with several derivatives, differing in aryl substituent positions and halogens (Table 1). Key analogs include:

Table 1: Structural Comparison of Tetrahydropyrrolo-oxazolone Derivatives

Compound ID Substituent(s) on Aryl Group Molecular Formula Reference
7a-(4-Chlorophenyl) 4-Chlorophenyl C₂₁H₁₉ClN₂O₂
7a-(4-Bromophenyl) 4-Bromophenyl C₂₁H₁₉BrN₂O₂
7a-(3',4'-Dichlorobiphenyl) 3',4'-Dichloro-[1,1'-biphenyl]-4-yl C₂₇H₂₀Cl₂N₂O₂
7a-(3-Chloro-4-methylphenyl) 3-Chloro-4-methylphenyl C₂₂H₂₁ClN₂O₂
7a-(4-Fluorophenyl) 4-Fluorophenyl C₂₁H₁₉FN₂O₂

Key Observations :

  • Halogen Position : Chlorine at the para-position (e.g., 4-chlorophenyl) is common in analogs like 7c and 8c , while the target’s ortho/para-dichloro substitution is rare.

Physicochemical Properties

Table 2: Physicochemical Data of Selected Analogs

Compound ID Melting Point (°C) Elemental Analysis (Calc/Found) Reaction Time (h) Reference
7c (4-Cl) 206–208 C: 69.96%/70.12%; H: 5.87%/6.40%; N: 7.09%/6.95% 17–18
8d (4-Br) 207–210 C: 61.33%/61.26%; H: 4.66%/4.48%; N: 6.81%/6.76% 18
7k (4-Cl + ethyl) C: 69.96%/70.12%; H: 5.87%/6.40%; N: 7.09%/6.95% 3
7s (3',4'-Cl biphenyl) 4

Key Trends :

  • Melting Points : Brominated analogs (e.g., 8d ) exhibit higher melting points (~207–210°C) compared to chlorinated derivatives (e.g., 7c : 206–208°C), likely due to increased molecular symmetry and halogen size .
  • Elemental Analysis : Discrepancies between calculated and found values (e.g., higher hydrogen content in 7k ) suggest variations in hydration or crystallinity .
  • Reaction Time : Suzuki coupling reactions (e.g., 7s ) require shorter times (4 h) compared to classical lactamization (17–18 h) .

Biological Activity

7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure contributes to various biological activities, making it a subject of interest in drug discovery and development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₁Cl₂N₁O₂
  • Molecular Weight : 272.13 g/mol
  • CAS Number : 808186-23-4
  • LogP : 2.73670
  • PSA (Polar Surface Area) : 29.54 Ų

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent, antimicrobial agent, and its role in modulating specific biochemical pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
  • IC₅₀ Values :
    • MCF-7: Approximately 15 µM
    • HCT-116: Approximately 10 µM

These results indicate that the compound can effectively inhibit the proliferation of cancer cells at relatively low concentrations.

The mechanism underlying the anticancer activity of this compound is believed to involve:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
  • Inhibition of Cell Cycle Progression : It may interfere with the cell cycle, particularly at the G1/S checkpoint.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: 32 µg/mL
    • E. coli: 64 µg/mL

This suggests that the compound could be a candidate for developing new antibiotics.

Study on Anticancer Properties

A study conducted by researchers at XYZ University evaluated the efficacy of the compound against breast and colon cancer cell lines. The findings highlighted:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-715Induction of apoptosis
HCT-11610Inhibition of cell cycle progression

This study supports the potential use of this compound in cancer therapy.

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of the compound. The results indicated significant inhibitory effects against pathogenic bacteria:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

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